molecular formula C13H10N2O B3270260 2-Benzyloxazolo[4,5-b]pyridine CAS No. 52333-64-9

2-Benzyloxazolo[4,5-b]pyridine

Cat. No.: B3270260
CAS No.: 52333-64-9
M. Wt: 210.23 g/mol
InChI Key: ZBFGFZSICQULFR-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Synthetic Chemistry

Fused nitrogen heterocycles are a cornerstone of synthetic chemistry, prized for their structural complexity and diverse reactivity. These molecular frameworks are integral to the design and synthesis of novel compounds with a wide range of biological activities. nih.govresearchgate.net Their prevalence is underscored by the fact that over 85% of physiologically active drugs contain a heterocyclic structure, with nitrogen-containing heterocycles being the most common. nih.gov The unique spatial arrangement and electronic properties of these fused systems allow for precise interactions with biological targets, making them invaluable in the development of new therapeutic agents. mdpi.com The adaptability of these scaffolds enables chemists to create extensive libraries of compounds for screening, accelerating the discovery of new drugs for various diseases, including cancer. nih.govbenthamdirect.com

Overview of Oxazolo[4,5-b]pyridine (B1248351) as a Privileged Scaffold

The oxazolo[4,5-b]pyridine ring system is considered a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new drugs. The fusion of the electron-rich oxazole (B20620) ring with the pyridine (B92270) ring creates a unique electronic environment that influences the molecule's chemical and physical properties. This scaffold is a key component in compounds exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govrsc.orgnih.gov For instance, derivatives of oxazolo[4,5-b]pyridine have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and have been investigated as inhibitors of enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov

Scope and Research Focus on 2-Benzyloxazolo[4,5-b]pyridine

This article focuses specifically on This compound , a derivative of the parent scaffold where a benzyl (B1604629) group is attached at the 2-position. This substitution significantly influences the molecule's properties and biological activity. Research has indicated that the presence of a benzyl group at this position can optimize the antifungal activity of the compound. The investigation into this compound and its analogues is driven by the quest for more effective and selective therapeutic agents. The synthesis of this compound has been reported, with purification often achieved through chromatography. mdpi.com Spectroscopic data, including 1H and 13C NMR, have been used to confirm its structure. mdpi.com

Interactive Data Table: Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-2-5-10(6-3-1)9-12-15-13-11(16-12)7-4-8-14-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFGFZSICQULFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283625
Record name 2-(Phenylmethyl)oxazolo[4,5-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-64-9
Record name 2-(Phenylmethyl)oxazolo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52333-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylmethyl)oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Development and Foundational Synthetic Strategies of Oxazolo 4,5 B Pyridines

Early Synthetic Approaches to the Oxazolo[4,5-b]pyridine (B1248351) System

Early investigations into the synthesis of oxazolo[4,5-b]pyridines primarily revolved around the condensation of ortho-functionalized pyridines. A cornerstone of these early methods was the utilization of 2-amino-3-hydroxypyridine (B21099) as a key starting material. This precursor contains the necessary amine and hydroxyl groups in a vicinal arrangement, primed for cyclization to form the oxazole (B20620) ring fused to the pyridine (B92270) core.

Initial synthetic routes often involved the reaction of 2-amino-3-hydroxypyridine with various reagents to introduce the C2-substituent of the oxazole ring and facilitate the subsequent cyclization. These early approaches laid the groundwork for the more refined and efficient methods that would follow.

Evolution of Cyclization Methodologies for Oxazolo[4,5-b]pyridine Ring Formation

The evolution of synthetic strategies for the formation of the oxazolo[4,5-b]pyridine ring has been marked by the introduction of more efficient and versatile cyclization agents. A significant advancement in this area was the adoption of polyphosphoric acid (PPA) and its milder alternative, polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.org These reagents proved to be highly effective in promoting the condensation reaction between 2-amino-3-hydroxypyridine and carboxylic acids or their derivatives.

The general mechanism of this reaction involves the activation of the carboxylic acid by PPA or PPSE, followed by acylation of the amino group of 2-amino-3-hydroxypyridine. The resulting intermediate then undergoes an intramolecular cyclodehydration, driven by the acidic conditions and elevated temperatures, to yield the desired oxazolo[4,5-b]pyridine. This one-pot approach offered a more direct and often higher-yielding route to these compounds compared to earlier multi-step procedures. researchgate.net

More recent developments have explored acid-catalyzed, silica-supported reactions, which offer benefits such as easier work-up procedures, milder reaction conditions, and the potential for catalyst reuse. researchgate.net These methods often involve the reaction of 2-aminopyridin-3-ols with carboxylic acids in the presence of a solid-supported acid catalyst. researchgate.net

Key Precursors and Reaction Conditions in Pioneering Syntheses

The synthesis of 2-Benzyloxazolo[4,5-b]pyridine, while not extensively detailed in early literature, can be readily achieved through the established methodologies for 2-substituted oxazolo[4,5-b]pyridines. The key precursors for this specific synthesis are 2-amino-3-hydroxypyridine and phenylacetic acid.

The reaction is typically carried out by heating a mixture of these two precursors in the presence of a condensing agent such as polyphosphoric acid (PPA). The elevated temperature facilitates the removal of water and drives the cyclization to completion.

Below is a table summarizing the key components and conditions for the synthesis of 2-substituted oxazolo[4,5-b]pyridines, which is directly applicable to the synthesis of the 2-benzyl derivative.

Precursor 1Precursor 2Condensing Agent/CatalystGeneral ConditionsProduct
2-Amino-3-hydroxypyridinePhenylacetic AcidPolyphosphoric Acid (PPA)HeatingThis compound
2-Amino-3-hydroxypyridineCarboxylic AcidsPolyphosphoric acid trimethylsilyl ester (PPSE)Heating2-Substituted oxazolo[4,5-b]pyridines
2-Aminopyridin-3-olsSubstituted Benzoic AcidsSilica-supported Perchloric AcidAmbient Conditions2-(Substituted-phenyl)oxazolo[4,5-b]pyridines researchgate.net

Detailed research findings have demonstrated that the choice of condensing agent and reaction conditions can influence the yield and purity of the final product. For instance, the use of PPSE is often favored for its milder nature compared to PPA, which can sometimes lead to charring or side reactions at high temperatures. clockss.org

Modern Synthetic Methodologies for 2 Benzyloxazolo 4,5 B Pyridine and Analogues

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation reactions represent a direct and widely employed method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines. This approach typically involves the reaction of 2-amino-3-hydroxypyridine (B21099) with a suitable carboxylic acid or its derivative in the presence of a strong acid catalyst, which facilitates the dehydration and subsequent cyclization to form the oxazole (B20620) ring.

Polyphosphoric Acid (PPA) Mediated Cyclization

Polyphosphoric acid (PPA) is a well-established and effective reagent for promoting the condensation of 2-amino-3-hydroxypyridine with carboxylic acids to yield oxazolo[4,5-b]pyridines. The reaction involves the activation of the carboxylic acid by PPA, followed by acylation of the amino group of the pyridine (B92270) precursor. Subsequent intramolecular cyclization and dehydration, driven by the high temperature and dehydrating nature of PPA, afford the desired fused heterocyclic system.

The general applicability of this method allows for the synthesis of a variety of 2-substituted analogues by varying the carboxylic acid starting material. For the synthesis of 2-benzyloxazolo[4,5-b]pyridine, phenylacetic acid would be the required carboxylic acid.

Table 1: PPA-Mediated Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines

Entry Carboxylic Acid Product Yield (%)
1 Benzoic Acid 2-Phenyloxazolo[4,5-b]pyridine (B2659608) High
2 Phenylacetic Acid This compound Good

Silica-Supported Perchloric Acid (HClO₄·SiO₂) Protocol

An efficient and environmentally benign approach to the synthesis of 2-phenyloxazolo[4,5-b]pyridine derivatives utilizes silica-supported perchloric acid (HClO₄·SiO₂) as a reusable heterogeneous catalyst. researchgate.net This one-pot synthesis proceeds under ambient conditions and offers several advantages, including high conversion rates, simple workup procedures, and short reaction times. researchgate.net

The reaction involves the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid. researchgate.net The use of phenylacetic acid in this protocol would be expected to yield this compound. The catalyst, HClO₄·SiO₂, can be recovered and reused multiple times without a significant loss of activity, making this a more sustainable method compared to traditional homogeneous acid catalysis. nih.gov

Table 2: HClO₄·SiO₂-Catalyzed Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines

Entry Benzoic Acid Derivative Reaction Time (min) Yield (%)
1 Benzoic acid 30 95
2 4-Nitrobenzoic acid 25 98
3 4-Chlorobenzoic acid 30 96
4 4-Methylbenzoic acid 35 92

Triflic Anhydride (B1165640) (Tf₂O) Promoted Electrophilic Activation

Triflic anhydride (Tf₂O) is a powerful activating agent that can be employed to promote the cyclization of amides to form oxazoles. In the context of this compound synthesis, this methodology would involve the initial formation of N-(3-hydroxypyridin-2-yl)-2-phenylacetamide. This intermediate, upon treatment with triflic anhydride, would undergo electrophilic activation of the amide carbonyl group. The proximate hydroxyl group on the pyridine ring would then act as a nucleophile, attacking the activated carbonyl to initiate cyclization and subsequent dehydration, yielding the target molecule. This method offers the advantage of proceeding under mild conditions, avoiding the high temperatures often required in PPA-mediated reactions.

Annulation Strategies for Fused Heterocyclic Systems

Annulation strategies provide an alternative approach to the synthesis of this compound, where the fused heterocyclic system is constructed by forming one of the rings onto a pre-existing heterocyclic core.

Construction of the Oxazole Ring onto Pyridine Precursors

This strategy involves the use of a suitably functionalized pyridine derivative as a scaffold upon which the oxazole ring is constructed. A common starting material for this approach is 2-amino-3-hydroxypyridine. The oxazole ring can be formed by reacting this precursor with a reagent that provides the remaining two atoms of the oxazole ring, along with the benzyl (B1604629) substituent.

One potential method involves the reaction of 2-amino-3-hydroxypyridine with phenylacetyl chloride or a related derivative. The reaction would proceed through initial acylation of the amino group to form N-(3-hydroxypyridin-2-yl)-2-phenylacetamide, followed by an intramolecular cyclization and dehydration, which could be promoted by a dehydrating agent or by heating.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of heterocyclic rings. In the synthesis of this compound, this approach would typically involve a precursor that already contains all the necessary atoms for the final fused ring system, with the final step being the ring-closing reaction.

An example of such a precursor would be N-(3-hydroxypyridin-2-yl)-2-phenylacetamide. The intramolecular cyclization of this intermediate can be achieved under various conditions, often involving dehydration. This can be promoted by strong acids like polyphosphoric acid or by activating the amide carbonyl with reagents such as triflic anhydride, as previously discussed. The efficiency of the cyclization is dependent on the specific reaction conditions and the nature of the substituents on the pyridine and phenyl rings.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Both metal-based and metal-free catalytic systems have been successfully applied to the construction of the oxazolo[4,5-b]pyridine (B1248351) core.

Metal catalysts are instrumental in facilitating key bond-forming reactions for heterocycle synthesis. Various metal-based systems, from rare-earth metals to supported catalysts, have been employed.

One effective strategy involves the use of rare-earth-metal catalysts to produce 2-substituted oxazolo[4,5-b]pyridines in good yields. researchgate.net This method utilizes 2-aminopyridin-3-ols as substrates and proceeds without the need for external additives or oxidants. researchgate.net Another significant advancement is the use of silica-supported perchloric acid (HClO₄·SiO₂) as a heterogeneous catalyst. researchgate.netresearchgate.net This approach enables a one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives from 2-amino-3-hydroxypyridine and substituted benzoic acids. researchgate.net The protocol is noted for its high conversion rates, simple workup procedures, and the reusability of the catalyst. researchgate.net

For related heterocyclic analogues like pyrazolo[3,4-b]pyridines, novel nano-magnetic metal-organic frameworks (MOFs) have been developed as highly efficient catalysts. nih.gov For instance, a catalyst based on Fe₃O₄ (Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) has been used for the condensation reaction of aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, yielding the desired products in high yields under solvent-free conditions. nih.gov

Table 1: Examples of Metal-Catalyzed Synthesis of Oxazolo[4,5-b]pyridines and Analogues

Catalyst System Starting Materials Product Type Key Advantages
Rare-earth metal 2-Aminopyridin-3-ols, Nitroolefins 2-Substituted oxazolo[4,5-b]pyridines Broad substrate scope, good to excellent yields, no external oxidants. researchgate.net
HClO₄·SiO₂ 2-Amino-3-hydroxy pyridine, Substituted benzoic acids 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines High conversion, simple workup, reusable catalyst, ambient conditions. researchgate.netresearchgate.net
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ Aldehydes, Pyrazol-3-ylamines, 3-(Cyanoacetyl)indole Pyrazolo[3,4-b]pyridines High yields, solvent-free conditions, heterogeneous catalyst. nih.gov

In alignment with sustainable chemistry goals, there is a growing emphasis on developing synthetic routes that avoid the use of transition metals, which can be costly and pose toxicity concerns.

A notable transition-metal-free approach is the thiol-promoted, one-pot synthesis of various heteroaromatic compounds, including oxazolo[4,5-b]pyridine derivatives. researchgate.net This method proceeds efficiently under metal-free and external oxidant-free conditions. researchgate.net The development of such methodologies is crucial for creating more sustainable chemical processes. mdpi.com

For related fused heterocyclic systems, Brønsted acidic ionic liquids have been utilized as efficient and recyclable catalysts under metal- and solvent-free conditions, providing products in good to excellent yields. nih.gov Similarly, efficient methods for synthesizing isoxazolo[4,5-b]pyridines have been developed from readily available 2-chloro-3-nitropyridines, relying on an intramolecular nucleophilic substitution of the nitro group as the key step under mild, metal-free conditions. beilstein-journals.orgnih.gov

Table 2: Transition Metal-Free Methodologies for Heterocycle Synthesis

Promoter/Catalyst Reaction Type Product Type Key Features
Thiols One-pot condensation/cyclization Oxazolo[4,5-b]pyridines Metal-free, external oxidant-free. researchgate.net
Base (K₂CO₃) Intramolecular nucleophilic substitution Isoxazolo[4,5-b]pyridines Readily available starting materials, mild conditions, high yields. beilstein-journals.org
Brønsted Acidic Ionic Liquid Multicomponent reaction Benzo researchgate.netprimescholars.comimidazo[1,2-a]pyrimidines Recyclable catalyst, solvent-free, atom-economical. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into synthetic route design to minimize environmental impact. Key areas of focus include the use of alternative energy sources like microwaves, the reduction or elimination of hazardous solvents, and the maximization of atom economy.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. monash.edumdpi.com

A prime example is the one-pot synthesis of 2-aryloxazolo[4,5-b]pyridines via the condensation of 2-amino-3-hydroxypyridine and benzoyl chlorides. sid.ir This reaction is conducted under solvent-free conditions using an amino-functionalized SBA-15 (SBA-Pr-NH₂) nanocatalyst and microwave irradiation. sid.ir The protocol is noted for its short reaction times, high product yields, and simple work-up procedure, making it an environmentally friendly alternative to traditional methods. sid.ir The use of microwave irradiation has been shown to significantly accelerate reactions, reducing synthesis times from days to hours or even minutes. monash.edunih.gov This catalyst-free and additive-free approach under microwave conditions represents a highly eco-friendly method for generating heterocyclic scaffolds. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Heterocycle Conditions Reaction Time Yield
Pyridine-functionalized (benz)imidazolium salts Conventional Heating 5-7 days -
Pyridine-functionalized (benz)imidazolium salts Microwave Irradiation 3 hours Improved
4-Arylazo-5-hydroxy-benzamide derivatives Conventional Heating (Methanol) 2 hours 50%
4-Arylazo-5-hydroxy-benzamide derivatives Microwave Irradiation (Methanol) 3 minutes 65%

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. primescholars.com

Chemical Reactivity and Transformation Pathways of 2 Benzyloxazolo 4,5 B Pyridine

Electrophilic Substitution Reactions on the Pyridine (B92270) Moiety

The pyridine ring in the oxazolo[4,5-b]pyridine (B1248351) system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This effect is compounded by the fused oxazole (B20620) ring. Consequently, reactions like halogenation and nitration require harsh conditions and often exhibit poor regioselectivity.

Electrophilic attack on the pyridine ring is a challenging transformation. The nitrogen atom reduces the electron density of the ring, making it less susceptible to attack by electrophiles compared to benzene. msu.edu In fused systems like oxazolo[4,5-b]pyridine, the reactivity is further modulated. Studies on related heterocyclic systems provide insights into the expected regioselectivity. For instance, the electrophilic substitution of 2-(2-thienyl)oxazolo[4,5-b]pyridine occurs exclusively on the more reactive thiophene ring, indicating the low reactivity of the oxazolopyridine core. researchgate.net

Halogenation: Direct halogenation of the pyridine ring in 2-Benzyloxazolo[4,5-b]pyridine is expected to be difficult. Electrophilic halogenation of pyridine itself requires high temperatures and often results in a mixture of products. chemrxiv.org For the oxazolo[4,5-b]pyridine scaffold, the substitution pattern would likely be directed by the combined electronic effects of the pyridine nitrogen and the fused oxazole. Theoretical calculations and experimental data on similar systems suggest that if substitution were to occur, it would likely favor the positions least deactivated by the nitrogen atom.

Nitration: The nitration of aromatic compounds typically involves the use of a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The pyridine ring is highly resistant to nitration, requiring forcing conditions that can lead to low yields and side reactions. For the this compound scaffold, nitration is anticipated to be even more challenging than halogenation. If the reaction is forced, substitution might occur on the benzyl (B1604629) ring, which is more activated, unless the pyridine ring is specifically activated by other substituents not present in the parent molecule. The conditions for nitration often involve strong acids, which would protonate the pyridine nitrogen, further deactivating the ring towards electrophilic attack. mdpi.com

ReactionReagents and ConditionsExpected Outcome
Halogenation X₂ (e.g., Br₂, Cl₂), Lewis Acid (e.g., FeCl₃), high temperatureLow reactivity; potential for substitution on the benzyl ring or pyridine moiety under forcing conditions.
Nitration HNO₃, H₂SO₄Very low reactivity of the pyridine ring; potential for nitration on the more activated benzyl ring.

Nucleophilic Substitution Reactions at the 2-Position

The 2-position of the oxazolo[4,5-b]pyridine system refers to the carbon atom in the oxazole ring bonded to the benzyl group. This position is susceptible to nucleophilic attack, often leading to the displacement of the benzyloxy group or further reactions involving the benzylic carbon.

The benzyl group at the 2-position can be a target for various transformations. The benzylic position is activated towards reactions such as free-radical halogenation and oxidation due to the stability of the resulting benzylic radical or carbocation intermediate, which is stabilized by the adjacent aromatic ring. khanacademy.org

For instance, free-radical bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic carbon. khanacademy.org This newly installed halogen can then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Additionally, the entire benzyloxy group can sometimes act as a leaving group in nucleophilic substitution reactions, although this is less common than reactions occurring at the benzylic carbon itself. The stability of the leaving phenoxide-type group influences the feasibility of such reactions.

The benzyl group is often employed as a protecting group in organic synthesis and can be removed under specific conditions. Catalytic hydrogenation is a common method for cleaving benzyl ethers. nih.gov This reaction proceeds by treating the substrate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), leading to the formation of a 2-hydroxy-oxazolo[4,5-b]pyridine and toluene.

This debenzylation is a key functional group interconversion, transforming the benzyl ether into a hydroxyl group, which can then be used for further derivatization. For example, the resulting hydroxyl group can be alkylated, acylated, or converted into a triflate to enable cross-coupling reactions.

TransformationReagents and ConditionsProduct Type
Benzylic Bromination N-Bromosuccinimide (NBS), peroxide initiator, heat2-(Bromobenzyl)oxazolo[4,5-b]pyridine
Debenzylation H₂, Pd/C, solvent (e.g., ethanol, acetic acid)2-Hydroxyoxazolo[4,5-b]pyridine

Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the peripheral functionalization of the this compound core. To utilize these reactions, a halide or triflate functionality must first be installed on either the pyridine or the benzyl ring.

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govresearchgate.net If a halogen atom (e.g., Br, Cl) is introduced onto the pyridine ring of this compound, it can be coupled with various aryl or heteroaryl boronic acids to introduce new substituents. This strategy is widely used for the synthesis of biaryl compounds. researchgate.netresearchgate.net For example, a 6-bromo-2-benzyloxazolo[4,5-b]pyridine derivative could be coupled with phenylboronic acid to yield a 6-phenyl substituted product.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction couples an aryl halide or triflate with an amine. libretexts.orgresearchgate.net A halogenated this compound can be reacted with a variety of primary or secondary amines to introduce amino functionalities onto the pyridine ring. beilstein-journals.org This is a highly versatile method for synthesizing substituted anilines and related compounds, which are prevalent in medicinal chemistry. The catalytic cycle typically involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Coupling ReactionReactantsCatalyst System (Example)Product
Suzuki Coupling Halo-oxazolopyridine, Arylboronic acidPd(PPh₃)₄, base (e.g., K₂CO₃)Aryl-substituted oxazolopyridine
Buchwald-Hartwig Amination Halo-oxazolopyridine, Amine (R₂NH)Pd₂(dba)₃, Ligand (e.g., XPhos), base (e.g., NaOt-Bu)Amino-substituted oxazolopyridine

These cross-coupling reactions provide a modular approach to synthesizing a diverse library of this compound derivatives, allowing for systematic exploration of structure-activity relationships in drug discovery programs.

Heck Reaction for Carboxylic Acid Moiety Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a powerful tool for carbon-carbon bond formation. In the context of modifying the oxazolo[4,5-b]pyridine scaffold, this reaction has been utilized for the introduction of a carboxylic acid moiety onto the pyridine ring. researchgate.net This transformation is crucial for the synthesis of derivatives with altered solubility, polarity, and biological activity.

The reaction typically involves a brominated oxazolo[4,5-b]pyridine derivative, which is coupled with an acrylic acid ester in the presence of a palladium catalyst, a phosphine ligand, and a base. The resulting acrylate (B77674) ester is then hydrolyzed to yield the desired carboxylic acid. The general scheme for this reaction is depicted below:

General Reaction Scheme:

The position of bromination on the pyridine ring dictates the final location of the carboxylic acid group. This method provides a versatile route to functionalized oxazolo[4,5-b]pyridine derivatives that can serve as key intermediates in the synthesis of more complex molecules.

Table 1: Exemplary Conditions for the Heck Reaction on an Oxazolo[4,5-b]pyridine System

ParameterCondition
Substrate 5-Bromo-oxazolo[4,5-b]pyridine derivative
Reagent Ethyl acrylate
Catalyst Palladium(II) acetate
Ligand Triphenylphosphine
Base Triethylamine
Solvent N,N-Dimethylformamide (DMF)
Temperature 100 °C
Product Ethyl 3-(oxazolo[4,5-b]pyridin-5-yl)acrylate

This table presents a representative set of conditions and is not an exhaustive list.

Oxidation and Reduction Chemistry of the this compound System

The oxidation and reduction chemistry of the this compound system, while not extensively detailed in the literature for this specific molecule, can be inferred from the general reactivity of pyridine and oxazole heterocycles. The presence of multiple heteroatoms and aromatic rings provides several potential sites for redox reactions.

Oxidation: The pyridine nitrogen atom in the this compound core is susceptible to oxidation, which would lead to the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions and potentially modulating its biological activity.

Reduction: The pyridine ring of the this compound system can undergo reduction under various conditions. Catalytic hydrogenation, for instance, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, could lead to the saturation of the pyridine ring, yielding a tetrahydro- or piperidine-fused oxazole. The specific outcome would depend on the reaction conditions, including pressure, temperature, and catalyst choice. Additionally, dissolving metal reductions, such as with sodium in liquid ammonia, could also effect the reduction of the pyridine moiety. The oxazole ring is generally more resistant to reduction than the pyridine ring. In some related heterocyclic systems, such as beilstein-journals.orgnih.govresearchgate.netoxadiazolo[3,4-b]pyrazines, the oxadiazole ring can be reduced, suggesting that under specific conditions, the oxazole ring in this compound might also be susceptible to cleavage. nih.gov

Table 2: Potential Oxidation and Reduction Reactions of this compound

Reaction TypeReagent/ConditionPotential Product
Oxidation m-CPBAThis compound N-oxide
Reduction H₂, Pd/C2-Benzyl-4,5,6,7-tetrahydrooxazolo[4,5-b]pyridine

This table outlines plausible reactions based on the general chemistry of related heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzyloxazolo 4,5 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional techniques, provide a detailed map of atomic connectivity.

High-Resolution ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of 2-Benzyloxazolo[4,5-b]pyridine is anticipated to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and oxazolo[4,5-b]pyridine (B1248351) ring systems. The benzylic protons are expected to appear as a singlet, while the aromatic protons will present as a complex pattern of multiplets.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2 - ~165.0
3a - ~151.0
5 ~8.4 (dd) ~145.0
6 ~7.3 (dd) ~120.0
7 ~7.9 (dd) ~130.0
7a - ~140.0
8 (CH₂) ~4.3 (s) ~35.0
1' - ~135.0
2'/6' ~7.3-7.4 (m) ~129.0
3'/5' ~7.3-7.4 (m) ~128.5

Note: Predicted values are based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the coupled protons on the pyridine (B92270) ring (H-5, H-6, and H-7) and within the phenyl ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the connectivity between different parts of the molecule, such as linking the benzylic protons (H-8) to the C-2 carbon of the oxazole (B20620) ring and to the C-1' carbon of the phenyl ring. It would also confirm the fusion of the oxazole and pyridine rings.

Mass Spectrometry for Molecular Formula Validation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₃H₁₀N₂O.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass

The experimentally determined mass from an HRMS analysis would be expected to be in very close agreement with this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Key Functional Groups

The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of the aromatic rings and the C-O and C-N bonds within the heterocyclic system.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 2950-2850
C=N Stretch (Oxazole & Pyridine) 1650-1580
Aromatic C=C Stretch 1600-1450
C-O-C Stretch (Oxazole) 1280-1200
C-N Stretch 1350-1250

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular structure, conformation, and intermolecular interactions that govern the packing of molecules in the solid state. For this compound, a detailed X-ray crystallographic analysis would yield crucial insights into its solid-state architecture. However, based on a comprehensive review of publicly available scientific literature, specific X-ray crystallographic data for this compound has not been reported. The following subsections describe the type of information that such a study would provide.

Molecular Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction study of this compound would reveal its preferred molecular conformation in the solid state. This includes the precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the relative orientation of the benzyl group with respect to the fused oxazolo[4,5-b]pyridine ring system.

Furthermore, this analysis would identify and characterize the non-covalent intermolecular interactions that stabilize the crystal lattice. These interactions can include hydrogen bonds (if any), π-π stacking between the aromatic rings, and van der Waals forces. The nature and geometry of these interactions are fundamental to understanding the supramolecular chemistry of the compound.

Crystal Packing and Polymorphism Studies

The arrangement of molecules in a crystal lattice, known as crystal packing, would also be determined. This provides a macroscopic view of how the individual molecular units assemble to form the crystalline solid. Understanding the packing arrangement is important as it can influence physical properties such as solubility, melting point, and stability.

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical and sometimes chemical properties. Polymorphism studies, typically involving crystallization under various conditions and characterization by techniques like X-ray powder diffraction, would be necessary to identify if this compound exhibits this phenomenon. No specific studies on the polymorphism of this compound have been found in the reviewed literature.

Crystallographic Data for this compound
Parameter
Crystal System
Space Group
Unit Cell Dimensions
Key Intermolecular Interactions

Photophysical Properties Analysis

The photophysical properties of a molecule describe its interaction with light, including the processes of light absorption and emission, as well as the dynamics of its electronically excited states. The fused aromatic system of this compound suggests that it may possess interesting photophysical characteristics. However, specific experimental data on the absorption, fluorescence, and excited-state dynamics for this compound are not available in the reviewed scientific literature. The following sections outline the key photophysical properties that would be investigated for this compound.

Absorption and Fluorescence Spectroscopy

Absorption spectroscopy, typically using UV-Visible spectrophotometry, is employed to determine the wavelengths of light a molecule absorbs. This provides information about the electronic transitions from the ground state to excited states. The absorption spectrum of this compound would be expected to show characteristic bands corresponding to π-π* transitions within its aromatic system.

Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. For fluorescent molecules, this technique provides data on the emission wavelength, fluorescence quantum yield (the efficiency of the emission process), and fluorescence lifetime. Studies on related 2-substituted oxazolo[4,5-b]pyridine derivatives have shown that the introduction of electron-donating or withdrawing groups can lead to fluorescence with a strong charge-transfer character researchgate.net.

Excited-State Dynamics and Charge Transfer Characteristics

The study of excited-state dynamics involves understanding the various processes that occur after a molecule absorbs light, including internal conversion, intersystem crossing, and radiative decay (fluorescence and phosphorescence). Time-resolved fluorescence spectroscopy can be used to measure the lifetime of the excited state, providing insights into the rates of these de-excitation pathways.

Photophysical Data for this compound
Parameter
Absorption Maximum (λabs)
Molar Absorptivity (ε)
Emission Maximum (λem)
Fluorescence Quantum Yield (ΦF)
Fluorescence Lifetime (τF)

Computational and Theoretical Investigations of 2 Benzyloxazolo 4,5 B Pyridine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT and ab initio methods provide a theoretical framework for examining the electronic distribution and energy of a molecular system.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. For 2-Benzyloxazolo[4,5-b]pyridine, one would expect the π-systems of the fused pyridine (B92270) and oxazole (B20620) rings, as well as the benzyl (B1604629) group, to contribute significantly to these frontier orbitals. However, without specific calculations, the precise energies and spatial distributions of the HOMO and LUMO remain undetermined.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, it is anticipated that the nitrogen atoms of the pyridine and oxazole rings would be regions of negative potential, while the hydrogen atoms would exhibit positive potential. The specific values and contours of the MEP surface would require dedicated computational analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify charge transfer, hybridization, and delocalization effects. An NBO analysis of this compound would offer insights into the interactions between the benzyl substituent and the oxazolo[4,5-b]pyridine (B1248351) core, but such a study has not been reported.

Conformational Analysis and Energy Landscapes

The benzyl group in this compound can rotate, leading to different conformations with varying energies. A conformational analysis would identify the most stable (lowest energy) conformation and the energy barriers between different rotational isomers. This information is critical for understanding the molecule's shape and how it might interact with biological targets. To date, a detailed conformational energy landscape for this specific molecule has not been published.

Reaction Mechanism Predictions and Transition State Studies

Theoretical chemistry can be used to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. For the synthesis of this compound, computational studies could elucidate the reaction mechanism, providing insights that could help optimize synthetic routes. However, no such theoretical studies have been found in the existing literature.

Spectroscopic Property Simulations (NMR, UV-Vis, IR)

Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the structural elucidation of a molecule.

UV-Vis Spectroscopy: Simulation of the electronic absorption spectrum can help to understand the electronic transitions responsible for the observed absorption bands.

IR Spectroscopy: Calculation of vibrational frequencies can assist in the assignment of bands in the experimental infrared spectrum.

While experimental spectroscopic data may exist for this compound, detailed computational simulations to support these findings are not currently available in the scientific literature.

Derivatization and Scaffold Functionalization Strategies Based on 2 Benzyloxazolo 4,5 B Pyridine

Introduction of Diverse Substituents on the Benzyl (B1604629) Moiety

The benzyl group at the 2-position of the oxazolo[4,5-b]pyridine (B1248351) core serves as a key site for introducing chemical diversity. The most direct method for this involves the initial synthesis of the scaffold using appropriately substituted precursors. This is typically achieved through the condensation of 2-amino-3-hydroxypyridine (B21099) with substituted phenylacetic acids or their derivatives.

Research has demonstrated the successful incorporation of a wide array of substituents on the phenyl ring of the 2-position substituent. For instance, derivatives such as 2-(4-butylphenyl)oxazolo[4,5-b]pyridine have been synthesized to explore their biological activities. nih.gov Similarly, compounds like 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine have been created, showcasing the feasibility of incorporating bulky alkyl groups and alkoxy substituents. This approach allows for systematic modification of steric and electronic properties.

The general synthetic route involves heating 2-amino-3-hydroxypyridine with a substituted benzoic acid in the presence of a condensation agent like Polyphosphoric Acid (PPA) or Polyphosphoric Acid Trimethylsilyl (B98337) Ester (PPSE). clockss.orgresearchgate.net This one-pot method provides a straightforward entry to a library of compounds with varied functionalities on what would be the benzyl moiety's aromatic ring.

Substituent on Phenyl Ring (Analogous to Benzyl)Precursor Acid ExampleReference
4-Butyl4-Butylbenzoic acid nih.gov
4-Cyano4-Cyanobenzoic acid clockss.orgresearchgate.net
3-(1,1-dimethylethyl), 5-methoxy3-(1,1-dimethylethyl)-5-methoxybenzoic acid

Functionalization of the Pyridine (B92270) Ring at C-5, C-6, and C-7 Positions

The pyridine portion of the scaffold offers multiple sites for functionalization, enabling fine-tuning of the molecule's properties. The C-5 and C-6 positions have been particular focal points for derivatization.

C-5 Position: A common strategy for functionalizing the C-5 position is to begin with a pre-functionalized starting material, such as 2-amino-5-bromo-3-hydroxypyridine. clockss.orgresearchgate.net The bromine atom at the C-5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The Heck reaction, for instance, has been successfully employed to introduce acrylic acid derivatives at this position. clockss.org In a typical procedure, a 5-bromo-2-substituted-oxazolo[4,5-b]pyridine is reacted with methyl acrylate (B77674) in the presence of a palladium acetate catalyst and a phosphine ligand to yield the corresponding C-5 substituted product. clockss.org

C-6 Position: The C-6 position can also be modified to introduce a range of substituents. Research has described the synthesis of 2-phenyloxazolo[4,5-b]pyridines bearing alkyl, aryl, benzyl, formyl, acetyl, benzoyl, and nitrile groups at the C-6 position. researchgate.net These modifications are often achieved by starting with a pyridine derivative that already contains the desired substituent at the corresponding position prior to the formation of the oxazole (B20620) ring.

PositionFunctionalization MethodReagents/CatalystsResulting MoietyReference
C-5Heck ReactionPalladium acetate, tri-o-tolylphosphine, methyl acrylateCarboxylic acid chain (after modification) clockss.org
C-6Synthesis from Substituted PyridineN/A (incorporated in starting material)Alkyl, Aryl, Benzyl, Formyl, etc. researchgate.net

Modulating Reactivity through Strategic Substituent Placement

For example, the presence of a strongly electron-withdrawing group like a nitro group on the pyridine ring dramatically increases the electrophilicity of the scaffold. nih.gov This heightened reactivity allows the molecule to react with weak C-nucleophiles under mild, base-free conditions and even undergo [4+2]-cycloaddition reactions on the aromatic bonds of the pyridine ring. nih.gov Conversely, electron-donating groups would be expected to increase the nucleophilicity of the ring system.

Furthermore, studies on related oxazolo[4,5-b]pyridine derivatives have shown that substituents can remarkably change their spectral properties and increase the dipole moments of the first excited state. researchgate.net This modulation of electronic structure is crucial for applications in materials science, such as the design of compounds with specific photophysical properties. researchgate.net The strategic placement of functional groups is therefore a key tool for tailoring the chemical behavior of the core scaffold.

Post-Synthetic Modification Approaches

Post-synthetic modification involves the chemical transformation of a pre-formed 2-benzyloxazolo[4,5-b]pyridine scaffold. This multi-step approach is highly valuable for building complex molecules where functional groups might not be compatible with the initial ring-forming reaction conditions.

A clear example of this strategy involves a sequence of reactions performed on a functionalized oxazolo[4,5-b]pyridine core. clockss.org The process can be outlined as follows:

Scaffold Formation: Synthesis of a 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine. clockss.org

C-5 Functionalization: A Heck reaction is performed on the bromine at the C-5 position to introduce an ethyl propenoate chain. clockss.org

Side Chain Modification: The double bond of the newly introduced chain is reduced via hydrogenation over a palladium on carbon catalyst. clockss.org

Benzyl Moiety Modification: The cyano group on the phenyl ring is subsequently reduced to a primary amine using Raney nickel as a catalyst under high pressure. clockss.org

This sequential approach demonstrates how different parts of the molecule can be selectively modified after the central heterocyclic system is in place. It provides a powerful pathway to complex derivatives that would be difficult to access through a single-step synthesis. clockss.org Such strategies are fundamental in medicinal chemistry for elaborating a core scaffold to optimize its biological activity. nih.gov

Applications of 2 Benzyloxazolo 4,5 B Pyridine in Advanced Chemical Disciplines

Role as a Synthetic Building Block in Complex Molecule Synthesis

The inherent reactivity of the oxazolo[4,5-b]pyridine (B1248351) core allows for its use as a versatile intermediate or building block in the assembly of more complex molecular architectures. Strategic functionalization of this scaffold opens pathways to novel heterocyclic systems.

Precursor in Heterocyclic Compound Construction

The oxazolo[4,5-b]pyridine framework serves as a foundational element for the synthesis of more elaborate heterocyclic structures. By introducing reactive handles onto the pyridine (B92270) or oxazole (B20620) ring, chemists can induce further cyclizations or coupling reactions. For instance, a 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine can undergo a palladium-catalyzed Heck reaction with methyl acrylate (B77674) to introduce a propenoate chain on the pyridine ring. clockss.org This functionalized intermediate is then subjected to further transformations, demonstrating the utility of the oxazolopyridine core as a scaffold for building molecules with desired functionalities. clockss.org

Furthermore, the oxazolo[4,5-b]pyridine moiety has been used as a precursor for creating novel fused-ring systems. In one notable example, 7-aryl-substituted oxazolo[5,4-b]pyridines undergo a rearrangement when treated with aluminum chloride to form synthetically challenging benzo[c] clockss.orgtandfonline.comnaphthyridinones. acs.org This transformation highlights the capacity of the oxazolopyridine skeleton to serve as a latent synthon for constructing polycyclic aromatic compounds. The oxazolopyridine core has also been integrated into more complex structures by linking it to other heterocyclic rings, such as triazoles, to generate novel compounds with potential biological activities. tandfonline.comnih.gov

Applications in Catalysis as a Ligand Scaffold

The nitrogen atoms in the pyridine and oxazole rings of the 2-benzyloxazolo[4,5-b]pyridine structure make it an excellent candidate for use as a bidentate N,N-ligand in transition metal catalysis. By incorporating chiral elements, these scaffolds become powerful tools for controlling stereochemistry in asymmetric reactions.

Design and Synthesis of Chiral Oxazole-Pyridine Ligands

While chiral pyridine-oxazoline (PyOx) ligands are well-established in asymmetric catalysis, the related chiral oxazole-pyridine ligands have been less explored. osi.lv A significant challenge has been the introduction of a chiral element into the rigid oxazole-pyridine skeleton. A successful strategy involves using a planar chiral backbone, such as [2.2]paracyclophane, to impart chirality.

The synthesis of these planar-chiral oxazole-pyridine ligands, abbreviated as COXPY, starts from a chiral [2.2]paracyclophane-derived aminophenol. researchgate.net This approach creates a ligand with a rigid structure and significant steric hindrance, which is advantageous for creating a well-defined chiral environment around a metal center. researchgate.net The modular nature of the synthesis allows for fine-tuning of the ligand's steric and electronic properties by modifying the pyridine moiety. osi.lv

Performance in Asymmetric Transformations

Ligands derived from the oxazole-pyridine scaffold have demonstrated high efficacy in stereoselective transformations. The planar-chiral [2.2]paracyclophane-based oxazole-pyridine (COXPY) ligands have been successfully applied in palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. osi.lv This reaction provides access to chiral cis-hydrobenzofurans, which are valuable bioactive molecules. osi.lv

Similarly, related planar-chiral oxazole-pyrimidine (PYMCOX) ligands have been employed in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. researchgate.net This method produces chiral allylic alcohols with outstanding yields and enantioselectivities. The performance of these ligands in key asymmetric reactions is summarized in the table below.

Performance of Chiral Oxazole-Pyridine Scaffold Ligands in Asymmetric Catalysis
Reaction TypeLigand TypeMetal CatalystProduct TypeAchieved YieldEnantiomeric Excess (ee)Source
Asymmetric Acetoxylative CyclizationCOXPY ([2.2]paracyclophane-based oxazole-pyridine)PalladiumChiral cis-hydrobenzofuransHighExcellent osi.lv
Asymmetric 1,2-ReductionPYMCOX ([2.2]paracyclophane-based oxazole-pyrimidine)NickelChiral allylic alcoholsUp to 99%Up to 99% researchgate.net

Explorations in Materials Science and Organic Electronics

The fused aromatic system of oxazolo[4,5-b]pyridine derivatives imparts specific electronic and photophysical properties that are of interest in materials science. Their capacity for fluorescence makes them candidates for applications in organic electronics, such as in the construction of LED devices. researchgate.net

Photoluminescent Properties of Derivatives

Derivatives of oxazolo[4,5-b]pyridine can exhibit significant fluorescence, a property that is highly dependent on the nature of the substituents attached to the core structure. researchgate.net The introduction of electron-donating and electron-withdrawing groups into the molecule can lead to an increase in both the ground and excited state dipole moments. researchgate.net

Theoretical and experimental studies have shown that the fluorescence of these compounds often has a strong charge transfer character. researchgate.netresearchgate.net The emission properties can be tuned by varying the substituents and the solvent environment. For example, the fluorescence lifetimes for certain derivatives are in the range of 1.4–2.0 nanoseconds in polar solvents like acetonitrile (B52724) and are only slightly dependent on solvent polarity. researchgate.net The effect of different substituents on the photophysical properties of oxazolo[4,5-b]pyridine derivatives highlights their potential for use as functional dyes and components in optoelectronic materials. researchgate.net

Photophysical Characteristics of Substituted Oxazolo[4,5-b]pyridine Derivatives
CharacteristicObservationControlling FactorsPotential ApplicationSource
FluorescenceObserved in the visible region of the spectrum.Substituents (electron-donating/withdrawing groups), solvent polarity.LED devices, nonlinear optics, functional dyes. researchgate.net
Excitation CharacterStrong intramolecular charge transfer character.Nature and position of substituents.Luminescent sensors, optoelectronics. researchgate.netresearchgate.net
Fluorescence LifetimeTypically short (e.g., 1.4–2.0 ns in polar solvents).Slightly dependent on solvent polarity.Fast-response optical materials. researchgate.net

Q & A

Q. What are the most efficient synthetic routes for preparing 2-Benzyloxazolo[4,5-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-amino-3-hydroxypyridine derivatives with benzylating agents like benzyl bromide. For example, using triethyl orthoformate under reflux conditions yields ~81–97%, depending on the solvent and catalyst. Microwave-assisted synthesis with SBA-Pr-NH₂ as a heterogeneous catalyst under solvent-free conditions reduces reaction time by 50% and improves yields (e.g., 85–90%) compared to conventional heating . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm the benzyl group substitution pattern and fused oxazole-pyridine ring. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 237.0895 for C₁₃H₁₀N₂O). X-ray crystallography resolves ambiguities in regiochemistry, as seen in structurally analogous 2-phenyl derivatives .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : The compound may pose inhalation, skin, or ingestion hazards (H303/H313/H333 codes). Use PPE (gloves, goggles, fume hood) and segregate waste in labeled containers. Collaborate with certified waste management services for disposal, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How do electronic effects of the benzyl substituent influence the photophysical properties of oxazolo[4,5-b]pyridine derivatives?

  • Methodological Answer : The benzyl group’s electron-donating nature enhances fluorescence quantum yield (Φ\Phi) by stabilizing excited states. Solvatochromic studies in polar solvents (e.g., DMSO vs. hexane) reveal redshifted emission maxima (λem\lambda_{\text{em}}) due to intramolecular charge transfer. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes (τ\tau), which correlate with substituent electronic profiles .

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level models transition states and activation energies for reactions at the oxazole C2 or pyridine N1 positions. Fukui indices (f+f^+) identify electrophilic sites, validated by experimental kinetic data. Molecular docking studies predict binding affinities for biological targets (e.g., kinases) .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Perform meta-analyses of IC₅₀ values across studies, controlling for variables like cell line specificity (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum-free media). Structure-activity relationship (SAR) studies should systematically modify substituents (e.g., replacing benzyl with trifluoromethyl) and measure cytotoxicity, antimicrobial activity, or anti-inflammatory effects against reference standards .

Q. What analytical strategies are optimal for detecting this compound metabolites in in vitro models?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) detects phase I/II metabolites. Optimize proteolytic digestion (e.g., trypsin vs. pronase) to release albumin adducts for quantification. Internal standards (e.g., deuterated analogs) correct for matrix effects in biological fluids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.